1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
The compound “1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps.
Selective Functionalization: Introducing specific groups like imidazole or phenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Solid-Phase Peptide Synthesis (SPPS): For efficient and scalable production.
Automated Synthesizers: To ensure precision and reproducibility.
Purification Techniques: Such as HPLC to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4 for oxidation reactions.
Reducing Agents: Like NaBH4 or LiAlH4 for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products depend on the specific reactions but may include:
Quinones: From oxidation of phenolic groups.
Reduced Imidazoles: From reduction reactions.
Substituted Amides: From nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Material Science: In the development of new polymers or nanomaterials.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Protein Interaction Studies: Due to its complex structure.
Medicine
Drug Development: As a lead compound for developing new therapeutics.
Diagnostic Tools: In imaging or biomarker studies.
Industry
Biotechnology: In the production of bioactive peptides.
Pharmaceuticals: As an intermediate in drug synthesis.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes.
Receptor Modulation: Interacting with cell surface receptors.
Signal Transduction Pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Peptides: Such as insulin or oxytocin.
Imidazole Derivatives: Like histamine or cimetidine.
Phenolic Compounds: Such as tyrosine or dopamine.
Uniqueness
This compound’s uniqueness lies in its highly specific and complex structure, which allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMYBFKDLPBYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N12O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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